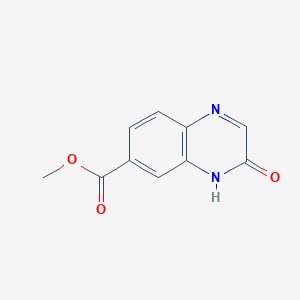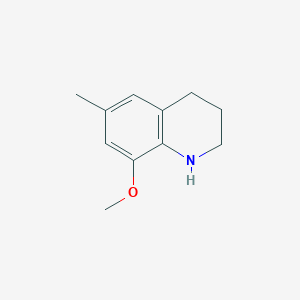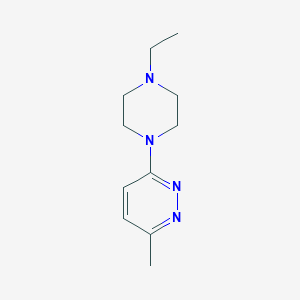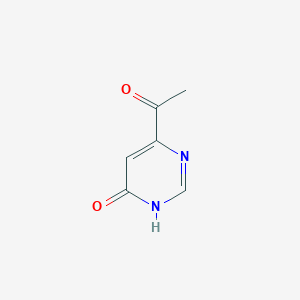
4-Amino-1-nitropyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-nitropyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant role in biological systems, including DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-nitropyrimidin-2-one typically involves the nitration of 4-aminopyrimidin-2-one. The reaction is carried out under controlled conditions to ensure the selective nitration at the desired position. Common reagents used in this process include nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-1-nitropyrimidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, depending on the desired substitution.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4,6-Diaminopyrimidin-2-one.
Substitution: Various substituted pyrimidin-2-ones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-1-nitropyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents. Its derivatives have shown potential in inhibiting specific enzymes and pathways involved in disease progression.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Pharmaceuticals: It is a precursor in the synthesis of various pharmaceutical compounds with therapeutic potential.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-nitropyrimidin-2-one depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interfering with nucleic acid synthesis. The compound can bind to specific molecular targets, such as proteins or DNA, and disrupt their normal function. This can lead to the inhibition of cell growth or the induction of cell death in cancer cells.
Comparación Con Compuestos Similares
2-Amino-4-nitropyrimidine: Similar structure but with different substitution patterns.
4-Amino-2-nitropyridine: Another heterocyclic compound with a similar functional group arrangement.
5-Amino-2-nitropyrimidine: A compound with a nitro group at a different position.
Uniqueness: 4-Amino-1-nitropyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form stable derivatives makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C4H4N4O3 |
|---|---|
Peso molecular |
156.10 g/mol |
Nombre IUPAC |
4-amino-1-nitropyrimidin-2-one |
InChI |
InChI=1S/C4H4N4O3/c5-3-1-2-7(8(10)11)4(9)6-3/h1-2H,(H2,5,6,9) |
Clave InChI |
QOECWCPXFVEZHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)N=C1N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)



![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)

![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)

